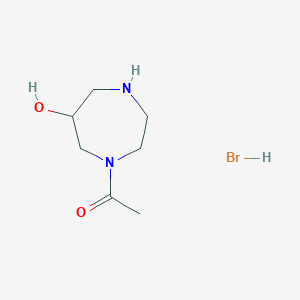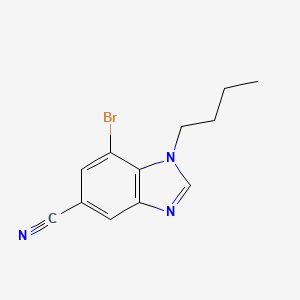![molecular formula C16H18N4O2 B1379614 2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803596-07-7](/img/structure/B1379614.png)
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a triazole ring and an isoindole-1,3-dione moiety
Mechanism of Action
Target of Action
The compound “2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione” is a complex molecule that contains an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they can induce a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of a phthalic anhydride with a primary amine, followed by further functionalization to introduce the triazole ring. One common method involves the use of a hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction forms multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the triazole or isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Other triazole-containing compounds, such as 1,2,4-triazole, exhibit similar reactivity and are used in the development of pharmaceuticals and agrochemicals.
Uniqueness
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of the triazole and isoindole-1,3-dione moieties in a single molecule. This dual functionality provides a versatile platform for the development of new compounds with diverse applications in chemistry, biology, and industry .
Properties
IUPAC Name |
2-[1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-9(2)13-17-14(19-18-13)10(3)20-15(21)11-7-5-6-8-12(11)16(20)22/h5-10H,4H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHXGWRWKGDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NNC(=N1)C(C)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)


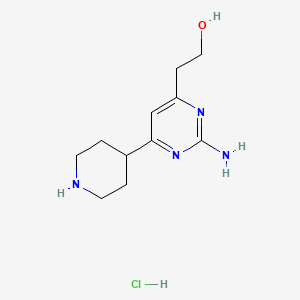
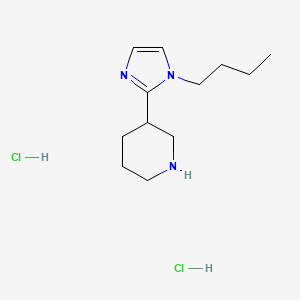
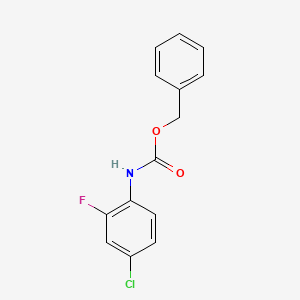
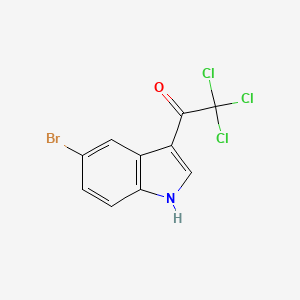
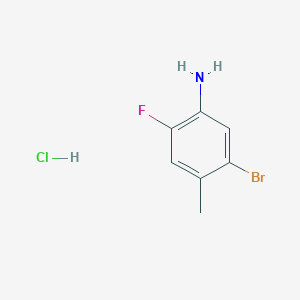
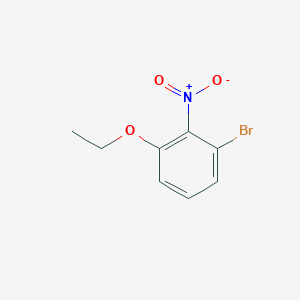
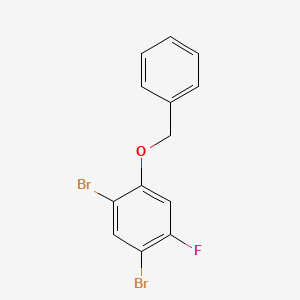
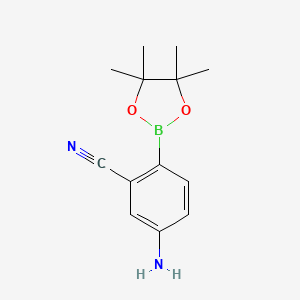
![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)
